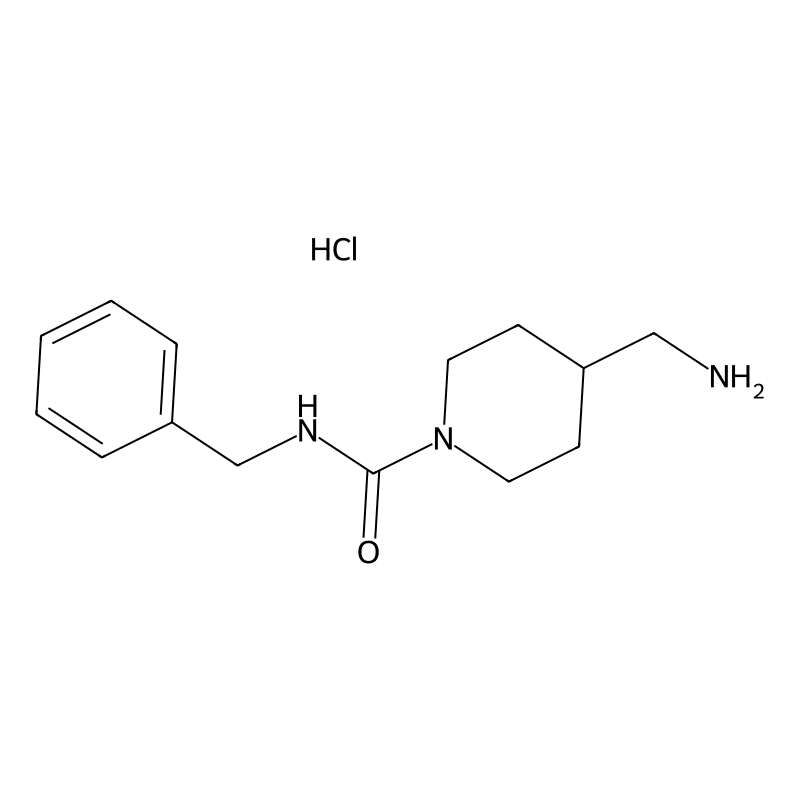

4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride is a chemical compound with the molecular formula CHClNO. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and incorporates both an amine and a carboxylic acid functional group. This compound is characterized by its ability to interact with various biological systems, making it of interest in pharmaceutical research and development .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept a proton, allowing for the formation of salts.

- Amide Formation: The reaction between the carboxylic acid and an amine can yield amides, which are significant in medicinal chemistry.

- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles, leading to various derivatives.

These reactions enable modifications that can enhance the biological activity or alter the pharmacokinetic properties of the compound.

4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride exhibits significant biological activity, particularly as a muscarinic receptor antagonist. This class of compounds has implications in treating conditions such as overactive bladder and other disorders related to cholinergic signaling . Additionally, its structural features allow it to interact with various enzymes and receptors, potentially influencing neurotransmitter systems.

The synthesis of 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.

- Aminomethylation: The introduction of the aminomethyl group can be achieved via nucleophilic substitution.

- Carboxylation: The carboxylic acid functionality is introduced using carboxylation techniques.

- Benzylation: The benzylamide moiety is formed through reaction with benzylamine.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility and stability .

This compound has several applications in medicinal chemistry and pharmacology:

- Pharmaceutical Development: As a muscarinic antagonist, it has potential uses in developing treatments for overactive bladder and related disorders.

- Research Tool: It serves as a valuable tool in studying cholinergic systems and receptor interactions.

- Chemical Probe: Its unique structure allows it to be used as a probe in biological assays to elucidate mechanisms of action for similar compounds.

Studies have shown that 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride interacts with various biological targets, particularly muscarinic receptors. These interactions are crucial for understanding its pharmacological profile and potential side effects. Research indicates that modifying certain functional groups can enhance selectivity and potency against specific receptor subtypes .

Several compounds share structural similarities with 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-benzylpiperidine | Benzyl group on piperidine | Muscarinic antagonist |

| 1-Boc-4-(aminomethyl)piperidine | Boc protection on amino group | Precursor for further modifications |

| 4-(Aminomethyl)piperidine | Lacks carboxylic acid functionality | General piperidine derivative |

Uniqueness

The uniqueness of 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride lies in its dual functionality as both an amine and a carboxylic acid, allowing for versatile chemical reactivity and potential therapeutic applications that are not present in simpler derivatives.

This compound's distinct structural features contribute to its specific interactions within biological systems, making it a focus of ongoing research aimed at developing new therapeutic agents.